molecular formula C16H18ClNO3S B2387903 1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride CAS No. 1185339-21-2

1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride

Cat. No. B2387903
CAS RN: 1185339-21-2
M. Wt: 339.83
InChI Key: YAQCTBKZLXRQRW-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride, also known as HPPH, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been synthesized for its potential applications in various fields, including cancer treatment and imaging.

Scientific Research Applications

Corrosion Inhibition

1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride has been studied for its corrosion inhibition efficiency. Schiff bases like 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone have shown effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid environments. These compounds act as mixed inhibitors, influencing both cathodic and anodic processes, and their effectiveness is closely related to their chemical structure (Hegazy et al., 2012).

Antimicrobial Activity

Compounds related to 1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride have demonstrated potential in antimicrobial applications. For example, derivatives synthesized from reactions involving similar compounds have shown antimicrobial activity against species like Bacillus subtilis and Escherichia coli. These findings suggest the possibility of this compound or its derivatives being effective in antimicrobial roles (Dave et al., 2013).

Anticancer Properties

A closely related compound, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, has shown high antiproliferative activity. It acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, suggesting potential use in cancer treatment (Via et al., 2008).

Anti-Inflammatory Applications

Another compound with structural similarities, 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, has been synthesized and evaluated for its anti-inflammatory activity. Such derivatives have shown promising results in reducing inflammation, suggesting potential therapeutic applications for related compounds in treating inflammatory conditions (Rehman et al., 2022).

properties

IUPAC Name

1-[4-(2-hydroxy-3-pyridin-2-ylsulfanylpropoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S.ClH/c1-12(18)13-5-7-15(8-6-13)20-10-14(19)11-21-16-4-2-3-9-17-16;/h2-9,14,19H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQCTBKZLXRQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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